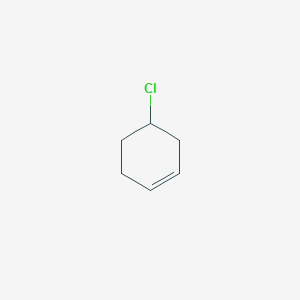

4-Chlorocyclohexene

概要

説明

準備方法

Photochemical Addition of N-Haloamides to Cyclohexene

Reaction Overview

A photochemical pathway utilizes N-haloamides (e.g., N-chlorosuccinimide, NCS) and cyclohexene under UV irradiation. This method leverages radical intermediates to achieve chlorination at the 4-position of the cyclohexene ring.

Mechanism and Conditions

-

Reactants : Cyclohexene, N-chlorosuccinimide (NCS), dichloromethane (DCM) solvent.

-

Catalyst : HCl (generated in situ).

-

Conditions : UV light (300W Xenon lamp), room temperature, 5–10 hours .

-

Key Steps :

-

NCS reacts with HCl to release Cl₂.

-

Cl₂ adds to cyclohexene via a radical chain mechanism, forming 4-chlorocyclohexene as a major product alongside dichlorocyclohexane byproducts.

-

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 30–40% (this compound) | |

| Selectivity | 1.95:1.00:0.60 (vs. dichloro products) | |

| Purity | >90% after distillation |

Advantages : Scalable, avoids harsh reagents.

Limitations : Competing dichlorination reduces yield.

Zirconium γ-Elimination for Bicyclic Ring Formation

Reaction Overview

This compound serves as a precursor in zirconium-mediated syntheses of bicyclo[3.1.0]hexane rings. The method involves eliminating HCl from a chlorinated cyclohexane derivative.

Procedure

-

Substrate : 1,4-Dichlorocyclohexane or related dihalides.

-

Reagent : Zirconocene chloride (Cp₂ZrCl₂).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours .

-

Outcome : Selective γ-elimination generates this compound with concomitant formation of bicyclic structures.

Performance Metrics

Advantages : High regioselectivity; useful for complex architectures.

Limitations : Requires specialized zirconium catalysts.

Epoxide Ring-Opening and Dehydration

Reaction Overview

This compound oxide (an epoxide) undergoes acid-catalyzed ring-opening followed by dehydration to yield this compound.

Synthetic Pathway

-

Epoxidation : Cyclohexene → Cyclohexene oxide (using peracids).

-

Chlorination : Treat cyclohexene oxide with HCl or Cl₂ to form this compound oxide .

-

Dehydration : Acidic conditions (H₂SO₄, 50–80°C) remove water, forming the double bond .

Performance Metrics

Advantages : Straightforward for multi-step synthesis.

Limitations : Low atom economy due to intermediate steps.

Dehydrohalogenation of 1,4-Dichlorocyclohexane

Reaction Overview

Base-induced elimination of HCl from 1,4-dichlorocyclohexane produces this compound.

Conditions

-

Base : Potassium tert-butoxide (t-BuOK) or NaOH.

-

Solvent : Ethanol or DMSO.

Performance Metrics

Advantages : High yield with simple reagents.

Limitations : Requires pure 1,4-dichlorocyclohexane feedstock.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Photochemical Addition | 30–40 | Moderate | High | Moderate |

| Zirconium Elimination | 65–75 | High | Low | High |

| Epoxide Dehydration | 50–60 | Moderate | Moderate | Low |

| Dehydrohalogenation | 70–80 | High | High | Moderate |

Key Insights :

-

Dehydrohalogenation offers the best balance of yield and scalability.

-

Zirconium-mediated synthesis is preferred for stereocontrolled applications despite higher costs.

化学反応の分析

Types of Reactions: 4-Chlorocyclohexene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form cyclohexadiene.

Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

Elimination: Cyclohexadiene.

Oxidation: Epoxides or other oxidized derivatives

科学的研究の応用

Organic Synthesis

4-Chlorocyclohexene as a Building Block:

this compound serves as a precursor in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its chlorinated structure allows for nucleophilic substitution reactions, facilitating the formation of complex molecules used in drug development and agricultural products .

Case Study: Heterocyclic Compound Synthesis

Research indicates that this compound can be utilized to synthesize new heterocycles through cycloaddition reactions. For instance, its reaction with different nucleophiles has been shown to yield compounds with significant biological activity, thus highlighting its potential in medicinal chemistry.

Thermophysical Properties

Thermodynamic Studies:

this compound is frequently employed in thermophysical studies to determine its thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These properties are crucial for understanding the compound's behavior under varying temperature and pressure conditions.

Experimental Methods:

The NIST ThermoData Engine software is commonly used for dynamic data analysis to evaluate the thermodynamic properties of this compound. This approach allows researchers to obtain critically evaluated data that can be applied in various industrial processes.

Theoretical Chemistry

Gas Phase Elimination Reactions:

In theoretical studies, this compound is investigated for its gas phase elimination kinetics. Theoretical calculations have demonstrated that the elimination reactions involving this compound can be modeled effectively using computational methods. This research helps elucidate the mechanisms underlying these reactions, providing insights into reaction pathways and rates .

Kinetic Studies:

Studies have shown that the thermal decomposition of this compound occurs at a significantly higher rate compared to other similar compounds. This property is advantageous for applications requiring rapid reaction kinetics .

Physical Chemistry Investigations

Molecular Structure Analysis:

The structural characteristics of this compound have been extensively studied using computational chemistry methods. These analyses reveal insights into its geometric configuration and electronic structure, which are vital for predicting reactivity and interaction with other molecules .

作用機序

The mechanism of action of 4-Chlorocyclohexene in chemical reactions involves the interaction of the chlorine atom with various reagents. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction and reagents used .

類似化合物との比較

Chlorocyclohexane (CAS: 542-18-7)

Structure : A saturated cyclohexane ring with a chlorine substituent.

Molecular Formula : C₆H₁₁Cl; Molecular Weight : 118.60 g/mol .

Key Differences :

- The double bond in this compound enhances reactivity in elimination and addition reactions compared to the saturated chlorocyclohexane.

- Chlorocyclohexane’s safety data emphasizes precautions for inhalation and skin contact , while this compound’s flammability (flash point: 28.8°C) requires stringent handling .

4-Methylcyclohexene (CAS: 591-47-9)

Structure : A cyclohexene ring with a methyl group at the 4-position.

Molecular Formula : C₇H₁₀; Molecular Weight : 94.15 g/mol .

Key Differences :

- The chlorine substituent in this compound increases polarity and molecular weight compared to the non-polar methyl group in 4-methylcyclohexene.

- 4-Methylcyclohexene’s applications focus on industrial formulations , whereas this compound is niche in specialized syntheses .

3-Chlorocyclohexene

Structure : Chlorine at the 3-position of the cyclohexene ring.

Key Differences :

- Regiochemical outcomes in elimination reactions differ due to chlorine positioning. For example, this compound favors 1,3-diene formation, while 3-chlorocyclohexene may yield alternative products .

- 3-Chlorocyclohexene synthesis involves deuterium isotope effects and specialized chlorination methods .

Cyclohexene (CAS: 110-83-8)

Structure : Parent cyclohexene without substituents.

| Property | This compound | Cyclohexene |

|---|---|---|

| Boiling Point | 150°C | 83°C |

| Polarity | Higher (due to Cl) | Non-polar |

| Applications | Specialty synthesis | Industrial solvent |

Key Differences :

生物活性

4-Chlorocyclohexene (C6H9Cl) is a chlorinated cyclic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, including antimicrobial activity, potential toxicity, and mechanisms of action, supported by empirical data and case studies.

This compound is characterized by its chlorinated cyclohexene structure, which influences its reactivity and interaction with biological systems. The presence of the chlorine atom enhances its electrophilic nature, making it a candidate for various chemical reactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study on similar chlorinated compounds demonstrated that they could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Toxicological Studies

The toxicological profile of this compound has been assessed in various animal models. Research indicates that exposure to high concentrations can lead to adverse effects such as respiratory distress and liver damage. The compound's potential carcinogenicity has also been evaluated, with findings suggesting that it may act as a promoter in certain carcinogenic pathways.

Case Study: Carcinogenic Potential

A study published by the International Agency for Research on Cancer (IARC) examined the carcinogenic potential of chlorinated compounds, including this compound. The findings suggested that while direct evidence is limited, the compound may contribute to tumor promotion in specific contexts due to its structural similarities with known carcinogens .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism, thereby reducing their viability.

- Genotoxicity : Some studies suggest that chlorinated compounds can induce DNA damage, potentially leading to mutations.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 4-Chlorocyclohexene, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound is achieved via chlorination of 4-hydroxycyclohexene using thionyl chloride (SOCl₂). This method yields ~90% purity under controlled conditions, with boiling points at 35°C (14 mm Hg) and refractive index nD²⁰ = 1.4813 . Key parameters include stoichiometric ratios, reaction temperature, and purification via fractional distillation to minimize byproducts like 3-(chloromethyl)cyclohexene .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. The ¹H NMR spectrum shows signals at δ 1.8 ppm (6H, broad multiplet), 3.8 ppm (1H, CHCl), and 5.3 ppm (2H, vinyl protons) . Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 116 (M⁺) with fragmentation patterns consistent with chlorine-containing derivatives . Physical properties (Table 1) further validate purity .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 88–93°C (13 Torr) |

| Density (20°C) | 0.9286 g/cm³ |

| Refractive Index (589 nm) | 1.4822 |

| Molecular Weight | 116.59 g/mol |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for chlorinated cyclohexanes apply. Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash thoroughly with soap and water. For spills, employ absorbent materials and avoid ignition sources due to its flash point (~28.8°C) .

Advanced Research Questions

Q. How can mechanistic ambiguities in radical-mediated reactions of this compound be resolved?

Contradictions in reaction pathways (e.g., cyclization vs. hydrogen abstraction) require kinetic and isotopic studies. For instance, tri-n-butyltin hydride reduction predominantly yields cyclohexene, not bicyclic products, suggesting hydrogen abstraction dominates under standard conditions . Radical clock experiments and solvent polarity variations can elucidate competing pathways .

Q. What methodologies address discrepancies in reported synthetic byproducts, such as 3-(chloromethyl)cyclohexene?

Byproduct formation (e.g., 30% 3-(chloromethyl)cyclohexene in cycloheptene chlorination) necessitates advanced analytical techniques. Use ¹³C NMR and high-resolution MS to distinguish structural isomers. Optimize reaction conditions (e.g., lower temperature, inert atmosphere) to suppress unintended rearrangements .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can simulate transition states and intermediates. For example, modeling the stability of cyclopropylcarbinyl radicals derived from this compound helps predict regioselectivity in ring-closure reactions . Pair computational results with experimental validation (e.g., trapping radicals with TEMPO) .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

Standardize protocols using controlled SOCl₂ addition rates and anhydrous conditions. Document purity thresholds for precursors (e.g., 4-hydroxycyclohexene >98%) and validate via thin-layer chromatography (TLC). Share raw NMR and GC-MS data in supplementary materials to enhance transparency .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The chlorine atom’s electronegativity increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Steric hindrance from the cyclohexene ring, however, may slow bimolecular reactions. Comparative studies with linear analogs (e.g., 1-chlorohexane) using kinetic isotope effects (KIEs) can quantify these factors .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., unexpected product ratios), employ control experiments, replicate studies, and meta-analyses of published data .

- Experimental Design : Prioritize modular reaction setups (e.g., variable temperature/pressure reactors) to isolate critical parameters .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including detailed supplementary methods and raw spectra .

特性

IUPAC Name |

4-chlorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDVDTXDSDVLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918791 | |

| Record name | 4-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-65-4 | |

| Record name | 4-Chlorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorocyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。